Rapid Subcutaneous Onset: 90% Platelet Inhibition in 15 Minutes vs. Delayed Oral Antiplatelet Onset
Zalunfiban achieves 90% inhibition of platelet aggregation within 15 minutes of a single subcutaneous injection [1]. This contrasts with oral P2Y12 inhibitors (e.g., clopidogrel, ticagrelor), which require hours to reach peak effect, making them unsuitable for prehospital STEMI intervention.
| Evidence Dimension | Time to clinically significant platelet inhibition |
|---|---|
| Target Compound Data | 90% inhibition within 15 minutes (subcutaneous) |
| Comparator Or Baseline | Oral P2Y12 inhibitors (e.g., clopidogrel, ticagrelor): Onset of action >2 hours |
| Quantified Difference | ~8-fold faster onset (qualitative comparison) |
| Conditions | Clinical pharmacodynamic assessment in STEMI patients |
Why This Matters
This rapid onset enables early reperfusion benefit during ambulance transport, a critical window where traditional oral agents are ineffective, thus justifying selection for prehospital STEMI protocols.
- [1] SOLACI. ACVC 2026 | CELEBRATE Trial: Prehospital Zalunfiban Use in STEMI. View Source
